molecular formula C16H22N4O3 B11383616 1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea

1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea

Cat. No.: B11383616
M. Wt: 318.37 g/mol
InChI Key: DUOMQPNQAYWGLB-UHFFFAOYSA-N
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Description

1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution with Methoxyphenyl Group:

    Urea Formation: The final step involves the reaction of the oxadiazole derivative with ethyl isocyanate and propylamine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(4-methoxyphenyl)urea: Lacks the oxadiazole ring, which may result in different biological activities.

    1-Propyl-3-(4-methoxyphenyl)urea: Similar structure but with different alkyl groups, affecting its physical and chemical properties.

    1-Ethyl-1-{[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea: Hydroxy group instead of methoxy, which can alter its reactivity and interactions.

Uniqueness

1-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea is unique due to the presence of both the oxadiazole ring and the methoxyphenyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

1-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylurea

InChI

InChI=1S/C16H22N4O3/c1-4-10-17-16(21)20(5-2)11-14-18-15(19-23-14)12-6-8-13(22-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,17,21)

InChI Key

DUOMQPNQAYWGLB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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